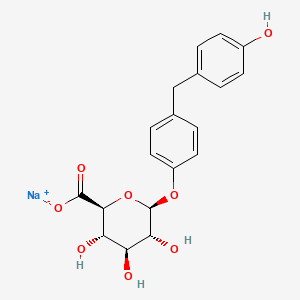
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyran ring substituted with multiple hydroxy groups and a phenoxy group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and coupling reactions. The key steps include:
Protection of Hydroxy Groups: Using protecting groups such as acetyl or benzyl to prevent unwanted reactions.
Formation of the Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring.
Coupling Reaction: Introduction of the phenoxy group through a coupling reaction, often using reagents like phenol derivatives and catalysts.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reduction of carbonyl groups back to hydroxy groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions where hydroxy groups can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Pd/C for hydrogenation reactions
Solvents: Methanol, dichloromethane, water
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions will regenerate the original hydroxy groups.
Aplicaciones Científicas De Investigación
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt involves its interaction with specific molecular targets. The hydroxy and phenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triacetate
Uniqueness
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt is unique due to its specific substitution pattern and the presence of both hydroxy and phenoxy groups. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C19H19NaO8 |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)methyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H20O8.Na/c20-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25;/h1-8,14-17,19-23H,9H2,(H,24,25);/q;+1/p-1/t14-,15-,16+,17-,19+;/m0./s1 |
Clave InChI |
OVBBNQQUQHDWEE-HIEGNZCBSA-M |
SMILES isomérico |
C1=CC(=CC=C1CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















